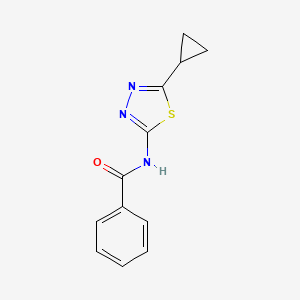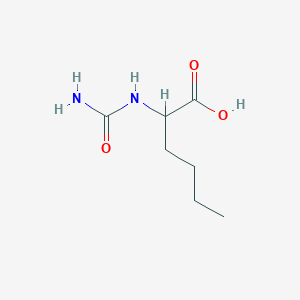
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Biological Study
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and characterized for their biological activities. A notable study involved the synthesis of heterocyclic compounds, including benzamide derivatives, characterized by various spectroscopic methods. These compounds exhibited significant antibacterial and antifungal activities against a range of microorganisms (Patel, Patel, & Shah, 2015).
Insecticidal Activity
Research has also focused on the synthesis of compounds with insecticidal properties. For instance, a study synthesized 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and evaluated its effectiveness against the cotton leaf worm, showing promising results (Mohamed et al., 2020).
Anticancer Applications
Compounds with a thiadiazole scaffold have been synthesized for potential anticancer applications. A study demonstrated that these compounds exhibited significant in vitro anticancer activity against various human cancer cell lines. The study included a molecular docking analysis to predict the mechanism of action and ADMET properties (Tiwari et al., 2017).
Photophysical Properties
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been investigated. A study synthesized BF2 complexes of these derivatives and analyzed their fluorescence characteristics in various solvents and solid states, highlighting their potential as dyes with unique properties (Zhang et al., 2017).
Antimicrobial and Antifungal Action
Further research has been conducted on the antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives. A study synthesized a range of such derivatives and found them to be sensitive to both Gram-positive and Gram-negative bacteria, also exhibiting antifungal activity against Candida albicans (Sych et al., 2019).
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-10(8-4-2-1-3-5-8)13-12-15-14-11(17-12)9-6-7-9/h1-5,9H,6-7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPZYXYBQGESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352893 | |
| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556042-48-9 | |
| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B3271813.png)
![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)








![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)

